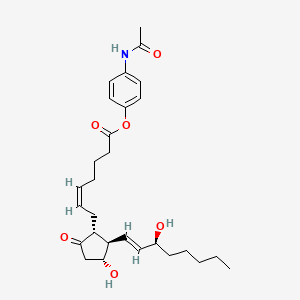

Prostaglandin E2 p-acetamidophenyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFZDRIMILJQQC-WLGUUIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and immune responses. The therapeutic potential of PGE2 is often limited by its rapid metabolism and chemical instability. Prostaglandin E2 p-acetamidophenyl ester is a crystalline derivative of PGE2, designed to enhance stability. This technical guide delineates the mechanism of action of this compound, which is predicated on its function as a prodrug that is hydrolyzed in vivo to release the active PGE2 molecule. This document provides a comprehensive overview of the downstream signaling pathways of PGE2, detailed experimental protocols for its characterization, and quantitative data on PGE2 activity.

Introduction

This compound is a synthetic derivative of the naturally occurring Prostaglandin E2. PGE2 is a primary product of the cyclooxygenase (COX) pathway and exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2] These receptors are differentially expressed in various tissues and couple to distinct intracellular signaling cascades, mediating the diverse biological effects of PGE2. The esterification of the carboxylic acid moiety of PGE2 with a p-acetamidophenyl group is a strategy to improve the compound's stability, thereby making it more suitable for experimental and potential therapeutic applications.[3] It is hypothesized that this ester is cleaved by endogenous esterases in biological systems to release active PGE2.

Proposed Mechanism of Action: A Prodrug Approach

Hydrolysis of the Ester

The proposed enzymatic conversion is a critical step for the biological activity of the compound. The general reaction is as follows:

This compound + H₂O ---(Esterase)--> Prostaglandin E2 + p-Acetamidophenol

The release of PGE2 allows it to interact with its cognate receptors and elicit a biological response.

Prostaglandin E2 Signaling Pathways

Upon its release, PGE2 binds to its four receptor subtypes (EP1-4), each initiating a distinct signaling cascade.[1][2]

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq/11 family of G-proteins. Activation of EP1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) activates various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, leading to cellular responses like smooth muscle contraction.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gs family of G-proteins. Ligand binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB. This pathway is typically associated with vasodilation, inflammation, and immune modulation.

EP3 Receptor Signaling

The EP3 receptor is unique in that it couples to the Gi family of G-proteins. Activation of EP3 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory signaling can counteract the effects of EP2 and EP4 activation and is involved in processes such as the inhibition of neurotransmitter release and gastric acid secretion.

Quantitative Data

While specific quantitative data for this compound is not available, the following table summarizes the known affinity of PGE2 for its receptors.

| Parameter | Receptor Subtype | Reported Value | Tissue/Cell Type | Reference |

| Affinity (Kd) | EP1, EP2, EP3, EP4 | 1-10 nM | Varies by subtype and tissue | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard methods used for studying PGE2.

Protocol for Measuring PGE2 Release (Hydrolysis)

This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 released from the ester in a biological matrix.

Materials:

-

This compound

-

Biological matrix (e.g., plasma, cell culture media)

-

Prostaglandin E2 ELISA Kit (e.g., Abcam ab133021, R&D Systems Parameter™ Assay Kit)[2][5]

-

Stop Solution (as provided in the kit)

-

Microplate reader

Procedure:

-

Sample Preparation: Incubate this compound at a desired concentration in the biological matrix at 37°C for various time points.

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the ELISA kit according to the manufacturer's instructions.[2]

-

ELISA Procedure:

-

Add standards and samples to the appropriate wells of the antibody-precoated microplate.

-

Add the alkaline phosphatase (AP)-conjugated PGE2 and the PGE2 antibody to each well.

-

Incubate at room temperature as per the kit's protocol.

-

Wash the wells to remove unbound reagents.

-

Add the p-nitrophenyl phosphate (pNpp) substrate.

-

Incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2.

-

Add the Stop Solution to terminate the reaction.

-

-

Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.[2]

Protocol for cAMP Measurement (EP2/EP4 Activation)

This protocol details a competitive enzyme immunoassay to measure changes in intracellular cAMP levels in response to stimulation.

Materials:

-

Cells expressing EP2 or EP4 receptors

-

This compound or PGE2

-

cAMP Biotrak competitive enzyme immunoassay system (GE Healthcare) or similar[6]

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.

-

Stimulation: Treat the cells with varying concentrations of this compound or PGE2 for a specified time (e.g., 10 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP according to the assay kit's protocol.[6]

-

cAMP Assay: Perform the competitive immunoassay as per the manufacturer's instructions. The signal is typically inversely proportional to the cAMP concentration.

-

Data Analysis: Measure the absorbance and calculate the cAMP concentration in each sample based on the standard curve.

Protocol for Intracellular Calcium Mobilization ([Ca²⁺]i) Measurement (EP1 Activation)

This protocol describes the use of a fluorescent calcium indicator to measure changes in [Ca²⁺]i following receptor activation.

Materials:

-

Cells expressing the EP1 receptor

-

This compound or PGE2

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye extrusion)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer containing probenecid for approximately 30-60 minutes at 37°C.

-

Stimulation: Place the plate in the fluorescence reader. Add varying concentrations of this compound or PGE2 to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i.

-

Data Analysis: Analyze the fluorescence data to determine the peak response and calculate EC50 values.

Visualizations

Signaling Pathways

Caption: PGE2 Signaling Pathways.

Experimental Workflow

Caption: Experimental workflow for characterization.

Conclusion

This compound is a stable derivative of PGE2 that likely acts as a prodrug, releasing the active PGE2 molecule through enzymatic hydrolysis. The biological effects of this compound are therefore mediated by the well-characterized signaling pathways of the four PGE2 receptor subtypes, EP1, EP2, EP3, and EP4. This technical guide provides the foundational knowledge and experimental framework for researchers to investigate the specific pharmacological properties of this and similar PGE2 derivatives. Further studies are warranted to determine the precise hydrolysis kinetics and in vivo pharmacokinetics of this compound to fully elucidate its therapeutic potential.

References

- 1. Hydrolysis of fatty acid esters of acetaminophen in buffered pancreatic lipase systmes I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 4. Plasma esterase activity and the metabolism of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]

An In-depth Technical Guide on the Synthesis and Characterization of Prostaglandin E2 p-acetamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Prostaglandin E2 (PGE2) p-acetamidophenyl ester. This compound is a derivative of PGE2, a primary cyclooxygenase (COX) product of arachidonic acid that plays a crucial role in inflammation, fertility, gastric mucosal integrity, and immune modulation. The p-acetamidophenyl ester modification is of interest for its potential to alter the pharmacokinetic and pharmacodynamic properties of the parent prostaglandin. This guide details a plausible synthetic route, expected characterization data, and the biological context of PGE2 signaling.

Physicochemical Properties

Prostaglandin E2 p-acetamidophenyl ester is a crystalline solid.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value |

| CAS Number | 57790-52-0[1][2] |

| Molecular Formula | C₂₈H₃₉NO₆[1][2] |

| Molecular Weight | 485.6 g/mol [1][2] |

| Appearance | Crystalline solid[1] |

| Purity (typical) | ≥98%[1][2] |

| Solubility | DMF: >38 mg/mLDMSO: >35 mg/mLEthanol: >40 mg/mLEthanol:PBS (1:1): <50 µg/mL[1] |

Synthesis of this compound

Experimental Protocol: Esterification of Prostaglandin E2

Materials:

-

Prostaglandin E2 (PGE2)

-

p-Acetamidophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Prostaglandin E2 (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add p-acetamidophenol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Final Product Handling: Concentrate the pure fractions under reduced pressure. The resulting product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a crystalline solid. Store the final product at -20°C for long-term stability.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized ester. The following table summarizes the expected characterization data based on the structures of the starting materials.

| Analysis | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the protons of the PGE2 backbone. Additional aromatic protons from the p-acetamidophenyl group (typically two doublets in the aromatic region). A singlet for the acetyl methyl protons and a singlet for the amide N-H proton. |

| ¹³C NMR | Carbon signals corresponding to the PGE2 structure. Additional signals for the aromatic carbons, the amide carbonyl, and the acetyl methyl group of the p-acetamidophenyl moiety. The carboxylic acid carbon signal of PGE2 will be shifted downfield upon esterification. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 486.6 or [M+Na]⁺ at m/z 508.6. Fragmentation patterns would show losses corresponding to the p-acetamidophenol group and parts of the prostaglandin structure. |

| Infrared (IR) Spectroscopy | Presence of a strong ester carbonyl (C=O) stretching band (approx. 1760 cm⁻¹). Persistence of the ketone carbonyl from the PGE2 cyclopentanone ring (approx. 1740 cm⁻¹). Amide C=O stretch (approx. 1670 cm⁻¹). O-H stretching from the two hydroxyl groups on the PGE2 backbone. N-H stretching from the amide. C-H stretching from aliphatic and aromatic groups. |

| Melting Point | Expected to be a sharp melting point for a crystalline solid. The exact value is not published but would be a key parameter for purity assessment. |

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses. The p-acetamidophenyl ester of PGE2 is expected to act as a prodrug, releasing PGE2 to interact with these receptors.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4]

-

EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4]

The differential expression of these receptors in various tissues and cell types accounts for the wide range of physiological and pathological effects of PGE2.

Diagrams

Caption: Workflow for the synthesis of PGE2 p-acetamidophenyl ester.

Caption: Simplified signaling pathways of Prostaglandin E2.

References

Prostaglandin E2 p-Acetamidophenyl Ester: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a synthetic, crystalline derivative of the naturally occurring eicosanoid, Prostaglandin E2. While direct quantitative biological data for the ester itself is limited in publicly accessible literature, it is widely understood to function as a more stable prodrug of PGE2.[1] This modification is designed to enhance its suitability for experimental applications where prolonged activity is required.[1] Upon administration, it is presumed to be hydrolyzed by endogenous esterases to release the biologically active parent compound, PGE2. Therefore, this technical guide focuses on the well-documented biological activity of PGE2, which is the ultimate effector molecule. PGE2 is a pleiotropic lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, immune modulation, and gastric mucosal protection.[2] Its effects are transduced through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to distinct downstream signaling cascades.[3][4][5] This document provides a comprehensive overview of the biological activities of PGE2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it governs.

Introduction to Prostaglandin E2 and its p-Acetamidophenyl Ester Derivative

Prostaglandin E2 (PGE2) is a primary product of the cyclooxygenase (COX) pathway, which metabolizes arachidonic acid.[2] It is one of the most extensively studied prostaglandins due to its diverse and potent biological effects. However, the inherent chemical instability of PGE2 can limit its therapeutic and experimental utility. The synthesis of crystalline C1-phenyl esters of PGE2, such as the p-acetamidophenyl ester, was undertaken to improve its solid-state stability.[6] This esterification at the carboxylic acid moiety is a common prodrug strategy to enhance stability and bioavailability.[7][8] It is anticipated that in a biological system, endogenous esterases cleave the ester bond, releasing active PGE2 to interact with its cognate receptors.

Quantitative Biological Data of Prostaglandin E2

The biological effects of PGE2 are mediated through its binding to four distinct EP receptor subtypes. The affinity of PGE2 for these receptors is a critical determinant of its biological potency. The following table summarizes the reported affinity constants (Kd) for PGE2 with its receptors.

| Receptor Subtype | Ligand | Affinity Constant (Kd) | Tissue/System | Reference |

| EP1, EP2, EP3, EP4 | Prostaglandin E2 | 1-10 nM | Dependent on receptor subtype and tissue | [2] |

Signaling Pathways of Prostaglandin E2

PGE2 exerts its diverse biological effects by activating four distinct G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), each initiating a unique intracellular signaling cascade.[3][4][5][9]

-

EP1 Receptor: Activation of the EP1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][9]

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins. Ligand binding stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][9] Increased cAMP levels lead to the activation of protein kinase A (PKA). The EP4 receptor can also activate the PI3K/AKT signaling pathway.[5][10]

-

EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][9]

The differential expression of these receptors across various cell types and tissues accounts for the multifaceted and often opposing biological actions of PGE2.

References

- 1. Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin prodrugs. 5.1 Prostaglandin E2 ethylene ketal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2 p-Acetamidophenyl Ester vs. Native PGE2: A Technical Guide to Comparative Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability profiles of Prostaglandin E2 (PGE2) and its p-acetamidophenyl ester derivative (PGE2-p-AP). The esterification of PGE2 at its carboxylic acid moiety is a strategic modification aimed at enhancing its stability, thereby improving its suitability for various experimental and potential therapeutic applications. This document summarizes available quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes key concepts through structured diagrams.

Introduction to PGE2 and its p-Acetamidophenyl Ester

Prostaglandin E2 is a primary cyclooxygenase product of arachidonic acid and a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and immune responses.[1] However, the therapeutic and experimental utility of native PGE2 is often hampered by its chemical and metabolic instability.

PGE2 p-acetamidophenyl ester is a crystalline derivative of PGE2 where the carboxylic acid group is esterified with a p-acetamidophenyl group.[2][3] This modification is intended to protect the native molecule from degradation, effectively creating a more stable prodrug form.[4] The ester is expected to be hydrolyzed by endogenous esterases to release the active PGE2.

Comparative Stability Profile

While direct, head-to-head comparative stability studies between PGE2 and PGE2-p-AP under identical conditions are not extensively available in published literature, a comparative profile can be constructed from existing data for each compound and general principles of prostaglandin chemistry.

Chemical Stability

Native PGE2 is notoriously unstable in aqueous solutions, with its degradation being highly dependent on pH and temperature.[5][6] It undergoes dehydration to form PGA2, which can then isomerize to the more stable PGB2.[7] This degradation is accelerated under both acidic and basic conditions.[5]

The esterification of the carboxylic acid group in PGE2-p-AP is a key factor in its enhanced chemical stability. This modification prevents the intramolecular reactions that lead to the degradation of native PGE2.

Table 1: Solid-State Stability

| Compound | Form | Storage Conditions | Stated Stability |

| Prostaglandin E2 | Crystalline Solid | -20°C | ≥ 4 years |

| Prostaglandin E2 p-acetamidophenyl ester | Crystalline Solid | -20°C | ≥ 4 years |

Data sourced from commercial supplier technical data sheets.[8][9]

Table 2: Aqueous Solution Stability of Native PGE2 at 25°C

| pH | Time for 10% Loss |

| 3-4 | 133 hours |

| 6 | 53 hours |

| 8 | 42 hours |

| 9 | 4.2 hours |

| 10 | 0.42 hours (25 min) |

Data adapted from a Sigma-Aldrich product information sheet.[10]

Enzymatic Stability

Native PGE2 is subject to rapid metabolic inactivation in vivo, primarily through oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Esterification of the carboxylic acid group in PGE2-p-AP is anticipated to confer resistance to enzymatic degradation by 15-PGDH, as the ester form is not the natural substrate for this enzyme. The ester is likely to be a substrate for various carboxylesterases, which would hydrolyze it to release the active PGE2.

Experimental Protocols

The following are representative protocols for assessing the chemical and enzymatic stability of prostaglandins.

Chemical Stability Assessment in Aqueous Solutions

Objective: To determine the degradation kinetics of PGE2 and PGE2-p-AP at different pH values.

Methodology:

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of PGE2 and PGE2-p-AP in a stable organic solvent such as ethanol or DMSO (e.g., 10 mg/mL).

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 4, 7.4, and 9).

-

Incubation: Dilute the stock solutions into the different buffer solutions to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each incubation mixture.

-

Quenching and Storage: Immediately quench any further degradation by adding a suitable agent or by freezing the samples at -80°C until analysis.

-

Quantification: Analyze the concentration of the parent compound and any major degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[7]

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Determine the degradation rate constant and the half-life (t½) from the data.

Enzymatic Stability Assessment in Biological Matrices

Objective: To evaluate the susceptibility of PGE2 and PGE2-p-AP to enzymatic degradation in plasma or liver microsomes.

Methodology:

-

Preparation of Biological Matrix: Obtain fresh plasma or prepare liver microsomes from a relevant species.

-

Incubation: In a temperature-controlled environment (typically 37°C), add PGE2 or PGE2-p-AP to the biological matrix at a known initial concentration.

-

Sampling: At various time points, collect aliquots of the incubation mixture.

-

Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

-

Centrifugation and Supernatant Collection: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using a suitable analytical method like LC-MS/MS.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point and determine the half-life of the compound in the biological matrix.

Visualizations

Chemical Structures

References

- 1. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen ester - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin prodrugs. I: Stabilization of dinoprostone (prostaglandin E2) in solid state through formation of crystalline C1-phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

In Vitro Effects of Prostaglandin E2 p-acetamidophenyl ester on Cell Signaling: A Technical Guide

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, and carcinogenesis.[3] Its effects are transduced through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4, which are expressed in various combinations in different cell types and couple to distinct intracellular signaling cascades.

Key Signaling Pathways Modulated by PGE2

PGE2 orchestrates a complex network of intracellular signaling pathways, primarily through the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) cascades.

The cAMP/PKA Signaling Pathway

A predominant mechanism of PGE2 action involves the regulation of intracellular cAMP. The EP2 and EP4 receptors couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase cAMP production.[4] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB).[5][6] This pathway is crucial for mediating many of PGE2's effects, including gene expression changes and modulation of immune responses.[6][7] For instance, in human T-ALL cells, PGE2 increases intracellular cAMP, potentiating glucocorticoid-induced gene expression and sensitizing the cells to dexamethasone.[7] In contrast, the EP3 receptor can couple to the inhibitory G protein (Gi), leading to a decrease in cAMP levels.[4]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

PGE2 is a known activator of the MAPK/ERK pathway in various cell types, including non-small cell lung cancer (NSCLC) cells and murine keratinocytes.[8][9] This activation can occur through multiple mechanisms. In some contexts, it is dependent on Protein Kinase C (PKC).[1][8] For instance, in mouse cortical collecting duct cells, PGE2 stimulates the phosphorylation of p38 and ERK in a PKC-dependent manner.[1] In other cell types, PGE2 can transactivate the epidermal growth factor receptor (EGFR), which then initiates downstream signaling to the Ras/Raf/MEK/ERK cascade.[9][10]

Quantitative Data on PGE2 In Vitro Effects

The following tables summarize quantitative data from various studies on the in vitro effects of PGE2.

| Cell Type | Parameter Measured | PGE2 Concentration | Observed Effect | Reference |

| Mouse Cortical Collecting Duct (M-1) Cells | Phosphorylation of p38 and ERK | 1, 5, 10 µM | 20-21%, 50-80%, and 80-100% increase, respectively | [1] |

| Human Aortic Smooth Muscle Cells | cAMP Formation | 1 µM | ~4-fold increase | [2] |

| Rheumatoid Synovial Fibroblasts | GTP-Rap1 Levels | 1 µM | Peak increase at 30-120 minutes | [5] |

| Primary Mouse Keratinocytes | cAMP Levels | 10 µM | ~3-fold increase at 15 minutes | [9] |

| Human Tendon Stem/Progenitor Cells | Cell Proliferation | <1 ng/mL (>1 ng/mL) | Increased (Decreased) | [11] |

| Cultured Osteoblasts | TGF-β Receptor Type I Gene Expression | 10⁻⁵ and 10⁻⁷ M | Significant increase after 10 days | [6] |

| Madin-Darby Canine Kidney (MDCK) Cells | Gap Junctional Intercellular Communication | 100 nM | Statistically significant increase | [12] |

| Endometrial Cancer Cells (Ishikawa) | Cell Proliferation | 1 x 10⁻⁹ mol/L | Significant increase | [13] |

| Rat Splenocytes (Mixed Lymphocyte Culture) | Mixed Lymphocyte Response | 1 x 10⁻⁷ mol/L | Dose-dependent suppression | [14] |

Detailed Experimental Protocols

Western Blot Analysis for MAPK Phosphorylation

This protocol is a generalized procedure based on methodologies cited for studying PGE2's effects on ERK and p38 phosphorylation.[1][9]

-

Cell Culture and Treatment: Plate cells (e.g., M-1 cells or primary keratinocytes) in appropriate culture dishes and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment to reduce basal signaling activity. Treat cells with varying concentrations of PGE2 (e.g., 1-10 µM) for specified time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-p38, and total p38 overnight at 4°C. After washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

cAMP Measurement Assay

This protocol is a generalized method for quantifying intracellular cAMP levels in response to PGE2 treatment, based on principles from cited literature.[2][5][9]

-

Cell Culture and Treatment: Seed cells in multi-well plates. Prior to the experiment, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. After a pre-incubation period, stimulate the cells with PGE2 at desired concentrations for various time points.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in the samples by interpolating their absorbance or fluorescence values from the standard curve. Normalize the results to the protein concentration of the respective samples.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 stimulates expression of osmoprotective genes in MDCK cells and promotes survival under hypertonic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin E2 enhances transforming growth factor-beta 1 and TGF-beta receptors synthesis: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 8. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - CAS:57790-52-0 - 孚可科技(上海)有限公司 [forcbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Prostaglandin E2 (PGE2) exerts biphasic effects on human tendon stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2 Enhances Gap Junctional Intercellular Communication in Clonal Epithelial Cells [mdpi.com]

- 13. Stimulation of prostaglandin E2 production in amnion cells in culture by a substance(s) in human fetal and adult urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

discovery and development of Prostaglandin E2 p-acetamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a potent, naturally occurring lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and gastric protection. Its therapeutic potential is often hindered by its rapid metabolism and chemical instability. To overcome these limitations, various derivatives have been synthesized, among them Prostaglandin E2 p-acetamidophenyl ester. This technical guide provides a comprehensive overview of this specific ester, positioning it as a valuable tool in research and early-stage drug development. While detailed discovery and development history for this particular ester is not extensively documented in publicly available literature, this guide extrapolates from the well-established knowledge of its parent compound, PGE2, and the principles of prodrug design. This document outlines its chemical properties, the rationale for its synthesis as a potential prodrug, its expected mechanism of action through the established PGE2 signaling pathways, and hypothetical experimental protocols for its investigation.

Introduction: The Rationale for Prostaglandin E2 Esterification

Prostaglandins, discovered in the 1930s, are hormone-like substances found in most tissues and organs.[1] Prostaglandin E2, first identified in 1962 from sheep seminal vesicles, is one of the most abundant and biologically active prostaglandins in mammals.[1] It is a key product of the cyclooxygenase (COX) pathway, which converts arachidonic acid into various prostanoids.[2][3]

The therapeutic applications of PGE2, such as in labor induction and the prevention of gastric ulcers, are well-established.[1][4] However, its clinical use is limited by its short biological half-life due to rapid metabolic degradation. Esterification of the carboxylic acid moiety of PGE2 is a common prodrug strategy to enhance its stability and modify its pharmacokinetic profile.[5] The p-acetamidophenyl ester of PGE2, in particular, incorporates the chemical structure of acetaminophen (paracetamol), a widely used analgesic and antipyretic. This suggests a potential dual-action therapeutic strategy or a targeted delivery approach, although specific studies confirming this for this ester are scarce. It is primarily utilized in research settings to study the effects of sustained PGE2 exposure.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester | [2] |

| Synonyms | PGE2 p-acetamidophenyl ester | [2] |

| CAS Number | 57790-52-0 | [2][3] |

| Molecular Formula | C₂₈H₃₉NO₆ | [2][3] |

| Molecular Weight | 485.6 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [3] |

| Solubility | DMF: >38 mg/ml; DMSO: >35 mg/ml; Ethanol: >40 mg/ml; Ethanol:PBS (1:1): <50 µg/ml | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years (under proper storage) | [2] |

Synthesis

Hypothetical Experimental Protocol: Esterification of PGE2

-

Dissolution: Dissolve Prostaglandin E2 in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add an equimolar amount of 4-acetamidophenol to the solution.

-

Coupling Agent: Introduce a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathways

This compound is expected to act as a prodrug, being hydrolyzed in vivo by esterases to release the active parent compound, Prostaglandin E2, and 4-acetamidophenol. The biological effects are therefore primarily mediated by PGE2, which exerts its actions by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] These receptors are coupled to different intracellular signaling pathways, leading to a wide range of cellular responses.

PGE2 Biosynthesis and Signaling

The following diagram illustrates the biosynthesis of PGE2 and its subsequent signaling through its receptors.

Caption: Biosynthesis of PGE2 and its downstream signaling pathways via EP receptors.

Preclinical and Clinical Development

There is a lack of specific preclinical or clinical data for this compound in the public domain. Research involving this compound is likely to be in the exploratory phase, focusing on its utility as a tool to understand PGE2's role in various biological systems.

Hypothetical Experimental Workflow for Preclinical Evaluation

The following diagram outlines a potential workflow for the preclinical assessment of a novel prostaglandin ester like the p-acetamidophenyl derivative.

Caption: A generalized workflow for the preclinical evaluation of a prostaglandin ester.

Quantitative Data

As specific quantitative data for this compound is not available, the following table summarizes the known affinity constants (Kd) of the parent compound, PGE2, for its receptors. It is anticipated that the ester would act as a prodrug and that the released PGE2 would exhibit similar binding affinities.

| Receptor Subtype | Affinity Constant (Kd) of PGE2 | Reference |

| EP1 | 1-10 nM | [2] |

| EP2 | 1-10 nM | [2] |

| EP3 | 1-10 nM | [2] |

| EP4 | 1-10 nM | [2] |

Conclusion

This compound is a synthetic derivative of PGE2 designed to potentially offer improved stability and modified pharmacokinetic properties. While its specific discovery and development history are not well-documented, its utility as a research tool for investigating the multifaceted roles of PGE2 is clear. By acting as a prodrug, it allows for the controlled and sustained release of PGE2, enabling more precise studies of its downstream effects. The p-acetamidophenyl moiety, derived from acetaminophen, opens intriguing possibilities for synergistic or targeted therapeutic applications that warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, encouraging further exploration of its potential in both basic science and translational research.

References

chemical properties and structure of Prostaglandin E2 p-acetamidophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) p-acetamidophenyl ester is a synthetic, crystalline derivative of Prostaglandin E2, a principal product of the cyclooxygenase (COX) pathway involving the metabolism of arachidonic acid.[1][2][3] PGE2 is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, fertility, gastric mucosal protection, and immune modulation.[1][3][4] The p-acetamidophenyl ester modification is primarily designed to enhance the stability of the parent PGE2 molecule, making it a valuable tool for in-vitro and in-vivo experimental applications where prolonged biological activity is desirable.[5]

This technical guide provides a comprehensive overview of the chemical properties, structure, and presumed biological activities of Prostaglandin E2 p-acetamidophenyl ester, with a focus on its utility in scientific research and drug development.

Chemical Properties and Structure

This compound is characterized by the esterification of the carboxylic acid moiety of PGE2 with a p-acetamidophenyl group.[2] This structural modification significantly influences its physicochemical properties.

Chemical Structure

The chemical structure of this compound is detailed below:

-

Formal Name: 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid, (4-acetylamino)phenyl ester[1]

-

Key Structural Features: The molecule retains the core cyclopentanone ring and two side chains characteristic of PGE2. The upper α-chain contains a cis double bond at C5-C6, while the lower ω-chain features a trans double bond at C13-C14 and hydroxyl groups at C11 and C15. The defining feature is the p-acetamidophenyl ester group at the C1 position.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₉NO₆ | [1][2] |

| Molecular Weight | 485.6 g/mol | [1][2][6] |

| CAS Number | 57790-52-0 | [1][2][6][7] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Solubility Data

The solubility of this compound in various solvents is crucial for its experimental application.

| Solvent | Solubility | Reference |

| DMF | >38 mg/ml | [1] |

| DMSO | >35 mg/ml | [1] |

| Ethanol | >40 mg/ml | [1] |

| Ethanol:PBS (1:1) | <50 µg/ml | [1] |

Chemical Identifiers

For unambiguous identification and data retrieval, the following chemical identifiers are provided.

| Identifier Type | Identifier | Reference |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCCCC">C@@H--INVALID-LINK--C1 | [1] |

| InChI | InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1 | [1] |

| InChI Key | CNFZDRIMILJQQC-WLGUUIINSA-N | [1] |

Biological Activity and Signaling Pathways

As a derivative of PGE2, this compound is presumed to exert its biological effects by mimicking the action of its parent compound. PGE2's diverse physiological effects are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][3][4][8] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

Overview of PGE2 Receptor Signaling

The activation of EP receptors by PGE2 initiates distinct downstream signaling pathways. The affinity constants (Kd) of PGE2 for these receptors typically range from 1-10 nM, depending on the receptor subtype and tissue.[1][3]

-

EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

-

EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor has multiple splice variants and is primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The diagram below illustrates the primary signaling pathways initiated by the binding of PGE2 to its receptors.

Caption: PGE2 receptor signaling pathways.

Biosynthesis of Prostaglandin E2

Understanding the synthesis of the parent compound, PGE2, is essential for contextualizing the role of its derivatives. The biosynthesis of PGE2 is a multi-step enzymatic process.

Caption: Biosynthesis pathway of Prostaglandin E2.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological application of this compound are not widely available in the public domain. The following sections provide generalized methodologies for the preparation and use of prostaglandin analogs, based on standard laboratory practices for PGE2. Researchers should adapt these protocols based on their specific experimental needs and perform appropriate validation.

Preparation of Stock Solutions

Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.

-

Solvent Selection: Based on the solubility data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or absolute ethanol are suitable solvents.

-

Procedure: a. Weigh the desired amount of the crystalline solid in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/ml). c. Vortex thoroughly until the solid is completely dissolved. d. Store the stock solution at -20°C in tightly sealed vials to prevent evaporation and degradation. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

In-Vitro Cellular Assays

To investigate the biological effects of this compound on cultured cells, the following general workflow can be applied.

Caption: General workflow for in-vitro cellular assays.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., a cell line expressing EP receptors) in appropriate culture vessels and allow them to adhere and grow.

-

Preparation of Working Solutions: On the day of the experiment, dilute the stock solution of this compound in serum-free culture medium to the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells for the desired period, which may range from minutes to days depending on the endpoint being measured.

-

Endpoint Analysis: Following incubation, perform the relevant assay to measure the biological response. This could include, but is not limited to:

-

cAMP Measurement: To assess the activation of EP2 and EP4 receptors.

-

Intracellular Calcium Measurement: To assess the activation of the EP1 receptor.

-

Gene or Protein Expression Analysis: To measure changes in downstream targets.

-

Functional Assays: Such as cell migration, proliferation, or cytokine secretion assays.

-

Conclusion

This compound is a valuable research tool that offers the biological activities of its parent molecule, PGE2, with potentially enhanced stability. Its utility spans a wide range of research areas, from inflammation and immunology to cancer biology and neuroscience. While it is presumed to act through the established PGE2 receptor signaling pathways, further studies are warranted to fully characterize its specific pharmacological profile, including its receptor binding affinities, potency, and potential for acting as a prodrug. The information and generalized protocols provided in this guide serve as a foundational resource for scientists and researchers employing this compound in their investigations.

References

- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 6. domaintherapeutics.com [domaintherapeutics.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. arborassays.com [arborassays.com]

Prostaglandin E2 p-Acetamidophenyl Ester: An In-Depth Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prostaglandin E2 (PGE2) and its p-acetamidophenyl ester derivative for inflammation research. It delves into the core mechanisms of PGE2 signaling, its multifaceted role in inflammatory processes, and methodologies for its investigation. While extensive data exists for the parent compound, PGE2, this guide also addresses its p-acetamidophenyl ester as a valuable tool for researchers, acknowledging the current landscape of available data.

Introduction to Prostaglandin E2 in Inflammation

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] It is a key player in the complex orchestra of inflammation, exhibiting both potent pro-inflammatory and surprisingly, anti-inflammatory effects.[1][3] During the initial phase of an inflammatory response, PGE2 acts as a vasodilator, increasing blood flow and contributing to the classic signs of inflammation: redness and swelling (edema).[1] It also sensitizes sensory nerves, amplifying the pain response.[1]

However, the role of PGE2 is not monolithically pro-inflammatory. It is also involved in the resolution of inflammation and can exert immunosuppressive effects, for instance, by inhibiting the synthesis of interleukin-2 (IL-2) and the activation of T cells.[4] This dual nature makes PGE2 and its signaling pathways a critical area of study for understanding and treating inflammatory diseases.

Prostaglandin E2 p-Acetamidophenyl Ester is a crystalline derivative of PGE2.[5] This ester form is primarily utilized in research settings. While specific comparative data on its biological activity versus the parent PGE2 is limited in publicly available literature, its modified structure may offer altered stability and solubility profiles, making it a useful compound for in vitro and in vivo studies.[5] Researchers using this ester should empirically determine its optimal working concentrations and assess its hydrolysis to the active PGE2 form under their specific experimental conditions.

Physicochemical and Technical Data

A summary of the key quantitative data for Prostaglandin E2 and its p-acetamidophenyl ester is presented below.

| Property | Prostaglandin E2 (PGE2) | This compound |

| Synonyms | Dinoprostone | PGE2 p-Acetamidophenyl ester |

| Molecular Formula | C₂₀H₃₂O₅ | C₂₈H₃₉NO₆ |

| Molecular Weight | 352.5 g/mol | 485.6 g/mol |

| CAS Number | 363-24-6 | 57790-52-0 |

| Appearance | Crystalline solid | |

| Solubility | DMF: >38 mg/mlDMSO: >35 mg/mlEthanol: >40 mg/mlEthanol:PBS (1:1): <50 µg/ml | |

| Storage | Store at -20°C | Store at -20°C |

| Stability | ≥ 4 years |

Data sourced from various chemical suppliers.[5]

Signaling Pathways of Prostaglandin E2

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

PGE2 Biosynthesis Pathway

The synthesis of PGE2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane.

Caption: Biosynthesis of Prostaglandin E2 from membrane phospholipids.

EP Receptor Signaling Cascades

The activation of EP receptors by PGE2 triggers distinct downstream signaling pathways.

Caption: Downstream signaling pathways of PGE2 EP receptors.

Experimental Protocols for Inflammation Research

This section provides detailed methodologies for key experiments used to investigate the role of PGE2 and its derivatives in inflammation.

In Vitro Assay: LPS-Induced Cytokine Release in Macrophages

This assay is used to assess the pro- or anti-inflammatory effects of a compound on cytokine production by macrophages.

Experimental Workflow:

Caption: Workflow for LPS-induced cytokine release assay.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or primary bone marrow-derived macrophages in complete DMEM medium.

-

Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of PGE2 or PGE2 p-acetamidophenyl ester in a suitable solvent (e.g., DMSO, ethanol).

-

Dilute the compounds to desired concentrations in cell culture medium.

-

Remove the old medium and pre-treat the cells with the compounds or vehicle control for 1 hour.

-

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatants.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[6]

Experimental Workflow:

Caption: Workflow for carrageenan-induced paw edema model.

Methodology:

-

Animals: Use male Wistar rats (180-200 g).

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer PGE2, PGE2 p-acetamidophenyl ester, or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, a chronic inflammatory disease.[7][8]

Methodology:

-

Animals: Use susceptible mouse strains, such as DBA/1J mice.[8]

-

Immunization:

-

Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Administer the primary immunization intradermally at the base of the tail.

-

-

Booster Immunization: After 21 days, administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[9]

-

Treatment: Begin administration of PGE2, PGE2 p-acetamidophenyl ester, or vehicle control at the onset of clinical signs of arthritis.

-

Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis using a clinical scoring system based on paw swelling and joint inflammation.

-

Histopathological Analysis: At the end of the study, collect joints for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.

Quantitative Analysis of PGE2

Accurate quantification of PGE2 is essential for inflammation research. Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method.

ELISA Protocol Summary:

-

Sample Preparation: Collect biological samples (e.g., cell culture supernatants, plasma, tissue homogenates) and process them to remove particulates.

-

Standard Curve Preparation: Prepare a serial dilution of a known concentration of PGE2 standard.

-

Assay Procedure:

-

Add standards and samples to a microplate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the sample for binding to the capture antibody.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration in the samples by interpolating from the standard curve.[10][11]

Conclusion

Prostaglandin E2 is a central mediator in inflammation, with its complex signaling through EP receptors offering numerous targets for therapeutic intervention. The this compound serves as a valuable research tool for investigating these pathways. While direct comparative data for the ester is currently sparse, the experimental protocols provided in this guide for the parent PGE2 molecule offer a robust framework for its characterization and for advancing our understanding of inflammatory processes. Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic properties of this ester to fully leverage its potential in inflammation research.

References

- 1. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chondrex.com [chondrex.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Pharmacology of Prostaglandin E2 p-Acetamidophenyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and immune regulation. Its therapeutic potential is often limited by its rapid metabolism and chemical instability. Prostaglandin E2 p-acetamidophenyl ester emerges as a crystalline derivative of PGE2, designed to enhance stability and potentially act as a prodrug.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this ester, delving into its presumed mechanism of action, expected pharmacokinetic profile, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers with the foundational knowledge required to explore the therapeutic and research applications of this compound.

Introduction

Prostaglandin E2 (PGE2) is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[3] It exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses. The inherent instability and rapid in vivo degradation of PGE2 have spurred the development of more stable analogs and derivatives. This compound is one such derivative, where the carboxylic acid moiety of PGE2 is esterified with p-acetamidophenol (acetaminophen). This modification is hypothesized to increase the compound's stability and lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties.[1][2] It is plausible that this ester acts as a mutual prodrug, releasing both PGE2 and acetaminophen upon hydrolysis by endogenous esterases.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₉NO₆ | [3] |

| Molecular Weight | 485.6 g/mol | [3] |

| CAS Number | 57790-52-0 | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: >38 mg/ml, DMSO: >35 mg/ml, Ethanol: >40 mg/ml, Ethanol:PBS (1:1): <50 µg/ml | [3] |

Presumed Pharmacology

Mechanism of Action

As a prodrug, this compound is expected to be pharmacologically inactive until it undergoes hydrolysis in vivo to release the active moieties: Prostaglandin E2 and p-acetamidophenol (acetaminophen).

Prostaglandin E2 (PGE2): The released PGE2 would then interact with its cognate EP receptors. The downstream signaling pathways activated by PGE2 are receptor-specific:

-

EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca²⁺]i) and activation of protein kinase C (PKC).[6]

-

EP2 and EP4 Receptors: Both are coupled to Gαs and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[7][8]

-

EP3 Receptor: This receptor has multiple splice variants and is primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

p-Acetamidophenol (Acetaminophen): The analgesic and antipyretic effects of acetaminophen are thought to be mediated through the inhibition of COX enzymes, particularly COX-2, within the central nervous system.[9] It may also act through other mechanisms, including the modulation of the endocannabinoid system.

Pharmacokinetics

The esterification of PGE2 is anticipated to significantly alter its pharmacokinetic profile.

| Parameter | Prostaglandin E2 | This compound (Hypothesized) | Rationale for Hypothesis |

| Absorption | Poor oral bioavailability due to rapid metabolism. | Improved oral bioavailability. | Increased lipophilicity of the ester may enhance absorption across biological membranes. |

| Distribution | Rapidly distributed and metabolized. | Wider distribution and potential for tissue accumulation. | Enhanced stability and lipophilicity could lead to a larger volume of distribution. |

| Metabolism | Rapidly metabolized in the lungs and liver. | Hydrolyzed by esterases in plasma and tissues to release PGE2 and acetaminophen. | The ester bond is susceptible to enzymatic cleavage by ubiquitous esterases.[5][10] |

| Elimination | Metabolites are excreted in the urine. | Elimination of PGE2 and acetaminophen metabolites via their respective pathways. | The elimination will follow the known pathways of the parent compounds after hydrolysis. |

Pharmacodynamics

The pharmacodynamic effects of the ester will be a composite of the actions of the released PGE2 and acetaminophen. The enhanced stability and altered pharmacokinetics of the ester could lead to a prolonged duration of action compared to the administration of PGE2 alone.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Signaling Pathways

The following diagrams illustrate the primary signaling pathways initiated by PGE2 upon binding to its receptors.

Caption: PGE2 receptor signaling pathways.

Prodrug Activation and Action Workflow

This diagram illustrates the proposed mechanism of action for this compound as a prodrug.

Caption: Prodrug activation workflow.

Experimental Protocols

The following protocols are adapted from established methods for studying prostaglandins and can be applied to the investigation of this compound.

In Vitro Hydrolysis Assay

Objective: To determine the rate of hydrolysis of this compound to PGE2 and acetaminophen in a biological matrix.

Materials:

-

This compound

-

Human plasma or liver microsomes

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Acetonitrile, methanol, and water (HPLC grade)

-

Formic acid

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

Incubate the ester at a final concentration of 10 µM in human plasma or a suspension of liver microsomes (e.g., 1 mg/mL protein) in PBS at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the concentrations of the ester, PGE2, and acetaminophen.

-

A gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile can be used to separate the compounds.

-

Monitor the elution profile using a UV detector at appropriate wavelengths for the ester, PGE2, and acetaminophen.

-

Calculate the half-life (t₁/₂) of the ester in the biological matrix.

Prostaglandin E2 ELISA

Objective: To quantify the amount of PGE2 released from the ester in cell culture or other biological samples.

Materials:

-

Commercially available Prostaglandin E2 ELISA kit (e.g., from R&D Systems, Cayman Chemical, or Abcam).[11][12][13]

-

Cell culture supernatant or other biological samples.

-

Microplate reader.

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Typically, the assay involves a competitive binding principle where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a monoclonal antibody.[11]

-

Prepare a standard curve using the provided PGE2 standards.

-

Add samples and standards to the antibody-coated microplate.

-

Add the HRP-labeled PGE2 conjugate.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[11]

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.

cAMP Accumulation Assay

Objective: To assess the activation of EP2 and EP4 receptors by measuring the intracellular accumulation of cAMP.

Materials:

-

Cells expressing EP2 or EP4 receptors (e.g., HEK293 cells transfected with the receptor).

-

This compound and PGE2 (as a positive control).

-

Commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Treat the cells with varying concentrations of this compound or PGE2 for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.

-

Generate dose-response curves and calculate the EC₅₀ values for both the ester and PGE2.

Intracellular Calcium Mobilization Assay

Objective: To assess the activation of the EP1 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

Cells expressing the EP1 receptor.

-

This compound and PGE2.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence microplate reader or a fluorescence microscope.

Procedure:

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound or PGE2 to the cells.

-

Immediately record the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.[14]

-

Generate dose-response curves and calculate the EC₅₀ values.

Conclusion

This compound is a promising derivative of PGE2 with the potential for improved stability and a modified pharmacological profile. The hypothesis that it acts as a mutual prodrug, delivering both PGE2 and acetaminophen, warrants thorough investigation. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the specific pharmacological properties of this compound, including its hydrolysis kinetics, receptor activation profile, and downstream signaling effects. Such studies are crucial for determining its potential as a therapeutic agent or a valuable research tool in various fields, including inflammation, pain management, and drug development.

References

- 1. arborassays.com [arborassays.com]

- 2. This compound (PGE2 p-acetamidophenyl ester) [myskinrecipes.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index | Semantic Scholar [semanticscholar.org]

- 5. Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetaminophen selectively suppresses peripheral prostaglandin E2 release and increases COX-2 gene expression in a clinical model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]